![molecular formula C14H8S4 B1339573 2,5-Di(thiophène-2-yl)thieno[3,2-b]thiophène CAS No. 21210-90-2](/img/structure/B1339573.png)
2,5-Di(thiophène-2-yl)thieno[3,2-b]thiophène
Vue d'ensemble
Description
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a heterocyclic compound that consists of a thieno[3,2-b]thiophene core with two thiophene rings attached at the 2 and 5 positions. This compound is known for its high electron mobility and stability, making it a valuable material in organic electronics and optoelectronics .
Applications De Recherche Scientifique
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is the bulk heterojunction solar cells . This compound is a part of a new conjugated polymer, PDTTTPD, which exhibits high crystallinity and excellent thermal stability .
Mode of Action
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene interacts with its targets by contributing to the high crystallinity and excellent thermal stability of the conjugated polymer, PDTTTPD . This interaction results in an enhanced performance of the bulk heterojunction solar cells .
Biochemical Pathways
The compound affects the π-conjugation pathway . The extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety leads to absorption in the near-infrared region with extremely high molar extinction coefficients .
Result of Action
The molecular and cellular effects of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene’s action are primarily observed in its contribution to the performance of bulk heterojunction solar cells. A device incorporating PDTTTPD, which includes this compound, exhibited a power conversion efficiency of 5.1% .
Action Environment
The action, efficacy, and stability of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature . Moreover, its thermal stability suggests that it can withstand high temperatures .
Analyse Biochimique
Biochemical Properties
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to engage in electron transfer processes, which are essential for many biochemical pathways. The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in electron transport chains highlight its significance in cellular metabolism . These interactions are primarily driven by the compound’s conjugated structure, which facilitates electron delocalization and transfer.
Cellular Effects
The effects of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . The compound’s impact on gene expression is also notable, as it can modulate the expression of genes related to antioxidant defense mechanisms and cell survival. Additionally, 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it has been observed to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene have been studied over various time periods. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, particularly when exposed to light and oxygen Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is involved in several metabolic pathways, primarily those related to electron transport and oxidative stress responses . The compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance. Additionally, it can influence the levels of key metabolites, thereby affecting the overall metabolic flux within cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical roles.
Transport and Distribution
The transport and distribution of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a key determinant of its activity and function . The compound has been observed to localize within mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its specific biochemical roles and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple 2,5-dibromo-thieno[3,2-b]thiophene with thiophene-2-boronic acid under reflux conditions in the presence of a base . Another approach involves the Suzuki coupling reaction, where 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene is coupled with arylboronic acids using a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Stille and Suzuki coupling reactions suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties but lower stability.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with enhanced charge mobility and stability.
Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.
Uniqueness
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene stands out due to its balanced properties of high electron mobility, stability, and ease of functionalization. These characteristics make it a versatile material for various applications in organic electronics and optoelectronics .
Propriétés
IUPAC Name |
2,5-dithiophen-2-ylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S4/c1-3-9(15-5-1)11-7-13-14(17-11)8-12(18-13)10-4-2-6-16-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQXVHKNZBLBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C=C(S3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471499 | |
| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21210-90-2 | |
| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene that make it suitable for organic solar cells?
A1: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a fused aromatic compound consisting of a central thieno[3,2-b]thiophene unit with two thiophene rings attached at the 2 and 5 positions. This structure contributes to its extended π-conjugation, which facilitates efficient absorption of light in the visible spectrum. [, ] Additionally, the molecule's planar structure promotes strong intermolecular interactions, enhancing charge carrier mobility within the active layer of a solar cell. []
Q2: How does the substitution position of carboxylate groups on the 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene unit affect the performance of organic solar cells?
A2: Research has shown that the position of carboxylate groups significantly impacts the polymer's properties and ultimately, device performance. [] When carboxylate groups are attached to the inner thieno[3,2-b]thiophene moiety, the resulting polymer exhibits higher planarity. This enhanced planarity leads to a red-shifted UV-Vis absorption, indicating better light harvesting, stronger aggregation tendencies for improved charge transport, and ultimately, better solar cell performance. []
Q3: Can you explain the role of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers in bulk heterojunction solar cells?
A3: In bulk heterojunction solar cells, 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers often serve as the electron-donating material. They are typically blended with electron-accepting materials like fullerene derivatives or other non-fullerene acceptors. [, ] The 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene unit, with its electron-rich nature, facilitates efficient charge transfer to the acceptor upon light absorption, contributing to the overall power conversion efficiency of the device. [, ]
Q4: What is the impact of thermal annealing on the performance of devices utilizing 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers?
A4: Thermal annealing plays a crucial role in optimizing the morphology of the active layer in devices incorporating 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymers. [] Studies show that annealing can remove ligands from nanostructured materials in the blend, leading to denser morphologies and improved contact between the donor and acceptor materials. [] This enhanced contact facilitates charge transport, resulting in significantly improved power conversion efficiencies. []
Q5: How does the structure of the electron-donating unit in a D-A conjugated polymer affect its performance in organic solar cells?
A5: Research indicates that extending the π-conjugated area of the electron-donating unit can significantly improve both charge transport and solar cell performance. [] Replacing a single thiophene ring in a terthiophene unit with the larger 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene unit leads to enhanced planarity, stronger interchain aggregation, and improved charge carrier mobility. [] These improvements translate to higher power conversion efficiencies in organic solar cells, making polymers incorporating this extended structure promising candidates for this application. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
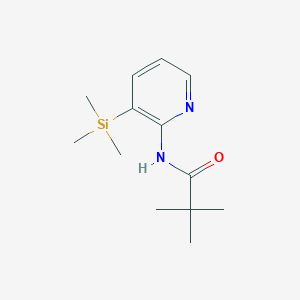
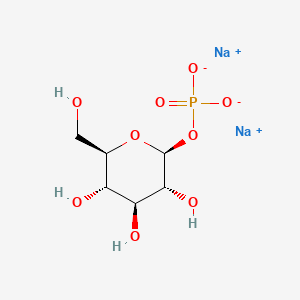
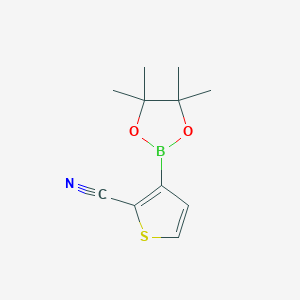
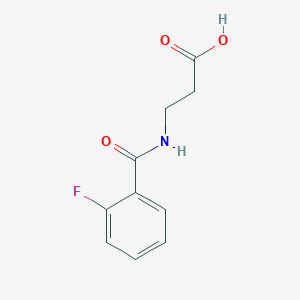
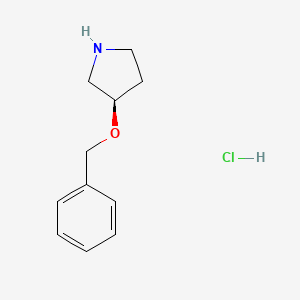
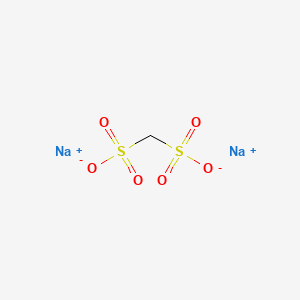
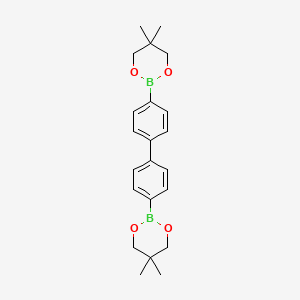
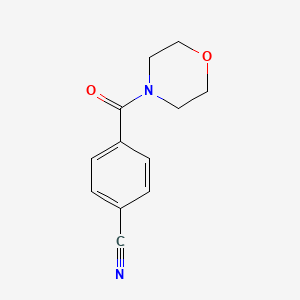
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)

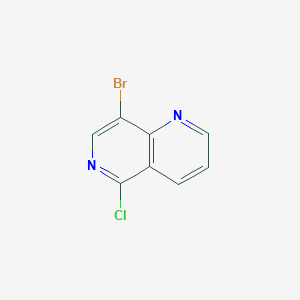
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
